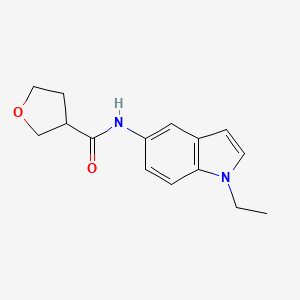![molecular formula C17H18N4O4S B7543065 4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as TCMDC-135051 and is known for its ability to inhibit the growth of cancer cells. In
Mecanismo De Acción
The mechanism of action of TCMDC-135051 involves its ability to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting the activity of HSP90, TCMDC-135051 destabilizes these oncogenic proteins, leading to their degradation and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, TCMDC-135051 has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. TCMDC-135051 has also been shown to inhibit the growth of bacteria, including Mycobacterium tuberculosis, which is the causative agent of tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TCMDC-135051 for lab experiments is its potency. This compound has been shown to be effective at low concentrations, making it a valuable tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of TCMDC-135051 is its solubility. This compound is relatively insoluble in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on TCMDC-135051. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another area of research is the identification of biomarkers that can predict the response of cancer cells to TCMDC-135051. Additionally, studies are needed to determine the safety and efficacy of this compound in animal models and in clinical trials. Overall, TCMDC-135051 has the potential to be a valuable tool for the development of new cancer therapies and the understanding of the mechanisms of cancer cell growth and apoptosis.
Métodos De Síntesis
The synthesis of TCMDC-135051 involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 2,4-dichloromorpholine with 3-aminobenzoic acid to form 2,4-dichloromorpholine-3-carboxylic acid. This intermediate is then reacted with thiophene-2-carbonyl chloride to form 2,4-dichloromorpholine-3-(thiophene-2-carbonyl)carboxylic acid. The final step involves the reaction of this intermediate with 3-aminophenylboronic acid to form TCMDC-135051.
Aplicaciones Científicas De Investigación
TCMDC-135051 has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that TCMDC-135051 inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has been shown to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c18-15(22)13-10-21(6-7-25-13)17(24)20-12-4-1-3-11(9-12)19-16(23)14-5-2-8-26-14/h1-5,8-9,13H,6-7,10H2,(H2,18,22)(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFKVHANZUEQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)

![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)


![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)


![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)

![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)